N-[(1R,3R,6S,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethyl-18-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide
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Overview
Description
N-[(1R,3R,6S,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethyl-18-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide is a naturally occurring compound found in certain plants. It is known for its various biological activities and has been the subject of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,3R,6S,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethyl-18-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide typically involves the extraction from plant sources followed by purification processes. The exact synthetic routes can vary depending on the specific plant source and the desired purity of the compound. Common methods include solvent extraction, chromatography, and crystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. This process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction. The extract is then purified using techniques such as column chromatography and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,3R,6S,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethyl-18-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
N-[(1R,3R,6S,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethyl-18-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of pharmaceuticals and as a natural product in cosmetic formulations.
Mechanism of Action
The mechanism of action of N-[(1R,3R,6S,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethyl-18-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. This compound can bind to specific receptors and enzymes, leading to changes in cellular activities and therapeutic effects.
Comparison with Similar Compounds
N-[(1R,3R,6S,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethyl-18-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide is unique compared to other similar compounds due to its specific biological activities and chemical properties. Similar compounds include:
Quercetin: A flavonoid with antioxidant properties.
Kaempferol: Another flavonoid known for its anti-inflammatory effects.
Rutin: A glycoside of quercetin with similar biological activities.
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.
Properties
CAS No. |
15524-62-6 |
---|---|
Molecular Formula |
C33H48N2O3 |
Molecular Weight |
520.758 |
InChI |
InChI=1S/C33H48N2O3/c1-20(35(6)7)27-22(36)17-30(4)24-14-13-23-29(2,3)25(34-28(38)21-11-9-8-10-12-21)15-16-32(23)19-33(24,32)26(37)18-31(27,30)5/h8-12,20,22-25,27,36H,13-19H2,1-7H3,(H,34,38)/t20-,22?,23?,24-,25-,27-,30-,31+,32+,33-/m0/s1 |
InChI Key |
NJXPLYGXQFRFDE-GWIGHBRHSA-N |
SMILES |
CC(C1C(CC2(C1(CC(=O)C34C2CCC5C3(C4)CCC(C5(C)C)NC(=O)C6=CC=CC=C6)C)C)O)N(C)C |
Origin of Product |
United States |
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